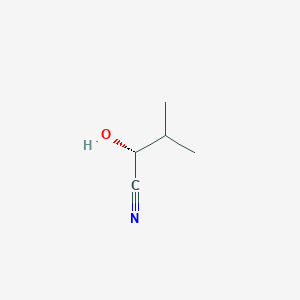
(R)-2-hydroxy-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-hydroxy-3-methylbutanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(R)-2-hydroxy-3-methylbutanenitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns in oxidation, reduction, and substitution reactions.
- Oxidation : Can be oxidized to form 2-oxo-3-methylbutanenitrile.
- Reduction : The nitrile group can be reduced to form 2-amino-3-methylbutanol.
- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Applications
Biochemical Pathways
Research indicates that this compound is involved in several metabolic pathways. It is produced through the hydrolysis of glycosides by enzymes such as cytosolic beta-glucosidase, which plays a role in the metabolism of dietary flavonoids.
Dietary Impact Studies
Recent studies have highlighted the compound's potential role as a biomarker for dietary intake. For instance:
| Study | Findings |
|---|---|
| Study 1 | Increased plasma levels of this compound were observed after the consumption of flavonoid-rich diets. |
| Study 2 | Proposed use of this compound as a biomarker for assessing dietary intake. |
| Study 3 | Investigated enzymatic pathways leading to the production of this compound from dietary sources. |
These findings suggest that monitoring levels of this compound could provide insights into nutritional habits and health outcomes.
Medical Research
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound. Its interactions with various enzymes and proteins may lead to potential drug development opportunities. The compound's effects on cellular metabolism and gene expression are areas of active investigation.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its synthesis typically involves the reaction of isobutyraldehyde with hydrogen cyanide under controlled conditions to ensure high yield and purity.
Case Studies
-
Synthesis Optimization :
- A study focused on optimizing the continuous flow reactor conditions for synthesizing this compound, resulting in improved yields and reduced by-product formation.
-
Enzymatic Studies :
- Research investigating the enzymatic conversion pathways leading to this compound has provided insights into its metabolic role in different organisms, highlighting its significance in food sources like okra and beans.
Properties
CAS No. |
10021-64-4 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |
InChI Key |
YRBPUNHOIVAUFA-YFKPBYRVSA-N |
SMILES |
CC(C)C(C#N)O |
Isomeric SMILES |
CC(C)[C@H](C#N)O |
Canonical SMILES |
CC(C)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















